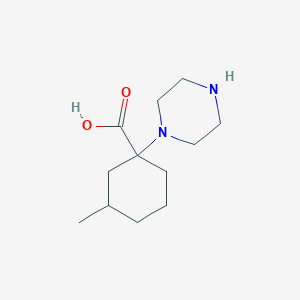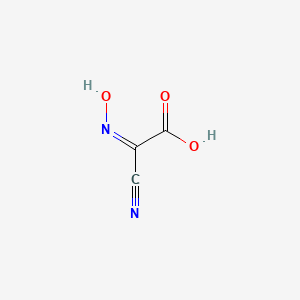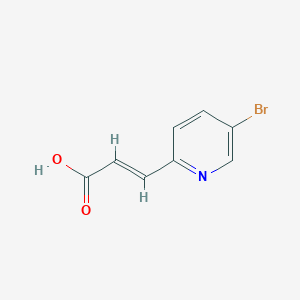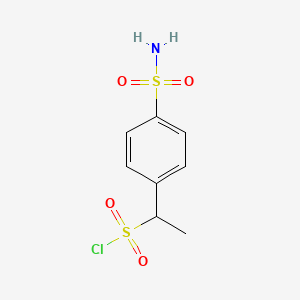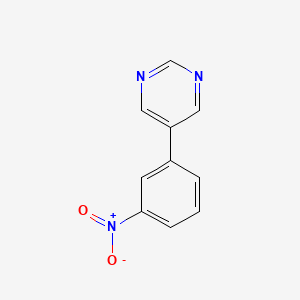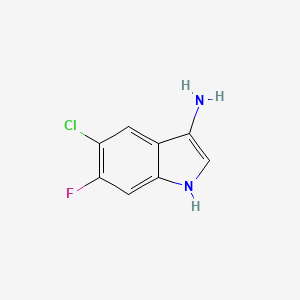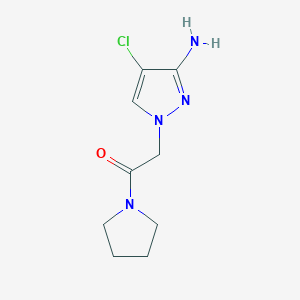
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” is a synthetic organic compound that features a pyrazole ring substituted with an amino and a chloro group, as well as a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The amino and chloro groups can be introduced through substitution reactions using appropriate reagents such as amines and chlorinating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the pyrazole and pyrrolidine derivatives under suitable conditions, often using catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or dechlorinated compounds.
Substitution Products: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, such compounds may be studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(morpholin-1-yl)ethan-1-one
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” lies in its specific substitution pattern and the presence of both a pyrazole and pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H13ClN4O |
|---|---|
Peso molecular |
228.68 g/mol |
Nombre IUPAC |
2-(3-amino-4-chloropyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |
Clave InChI |
CFURYHIWBWZTHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)

